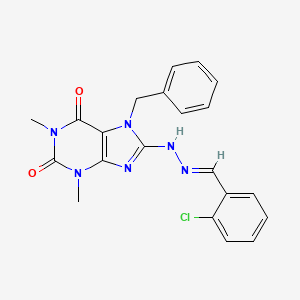

2-chlorobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Description

2-Chlorobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a hydrazone derivative synthesized via the condensation of 2-chlorobenzaldehyde with a purine-based hydrazine moiety. Hydrazones are pivotal in medicinal chemistry due to their bioactivity, such as antimicrobial and antitumor properties . The 2-chlorobenzaldehyde component, a versatile intermediate, is widely used in pharmaceuticals, dyes, and agrochemicals . Its electron-withdrawing chlorine substituent enhances electrophilicity, influencing reactivity in condensation and catalytic reactions .

Properties

IUPAC Name |

7-benzyl-8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O2/c1-26-18-17(19(29)27(2)21(26)30)28(13-14-8-4-3-5-9-14)20(24-18)25-23-12-15-10-6-7-11-16(15)22/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEWQFRCORDYGU-FSJBWODESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chlorobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 2-chlorobenzaldehyde hydrazone derivatives typically involves the condensation of 2-chlorobenzaldehyde with hydrazine or its derivatives. The reaction conditions can vary but often include heating in the presence of solvents like ethanol or methanol. The resulting hydrazones can be characterized using spectroscopic methods such as NMR and IR spectroscopy.

Biological Activity Overview

The biological activities of this compound and its derivatives have been investigated across multiple studies. Key areas of focus include:

- Antimicrobial Activity : Several studies have reported that hydrazone derivatives exhibit significant antibacterial and antifungal properties. For instance, a series of acyl hydrazones derived from benzimidazole showed potent antimicrobial effects against various Gram-positive and Gram-negative bacteria .

- Antimalarial Activity : Similar hydrazone compounds have demonstrated antimalarial activity by chelating free iron and inhibiting heme polymerization in malaria parasites. This mechanism is crucial for disrupting the life cycle of Plasmodium species .

- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, indicating potential use as antioxidants in therapeutic applications .

Case Studies

- Antimicrobial Evaluation : A study synthesized several hydrazone derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain compounds had Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics, suggesting a promising alternative for treating infections .

- Antimalarial Mechanism : Research on a related hydrazone compound (5f) highlighted its ability to chelate iron and inhibit heme polymerization effectively. In vitro assays demonstrated a significant reduction in parasite growth, while in vivo studies confirmed prolonged survival in infected murine models .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of 2-chlorobenzaldehyde derivatives on cancer cell lines. The findings revealed that specific modifications to the hydrazone structure enhanced cytotoxicity against various cancer types, indicating potential for anticancer drug development .

Data Table

| Biological Activity | Compound Tested | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | Acyl Hydrazones | MIC Testing | Potent activity against Gram-positive/negative bacteria |

| Antimalarial | Benzothiazole Hydrazones | In vitro/In vivo assays | Significant growth inhibition of Plasmodium spp. |

| Cytotoxicity | Various Hydrazones | Cell viability assays | Enhanced cytotoxicity in modified structures |

The mechanisms underlying the biological activities of 2-chlorobenzaldehyde hydrazones often involve:

- Iron Chelation : Compounds act as iron chelators, which is particularly effective against malaria parasites that rely on iron for their metabolism.

- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties by neutralizing free radicals.

- Inhibition of Enzymatic Pathways : Certain hydrazones may inhibit enzymes critical for pathogen survival or proliferation.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Physical Properties

Key Observations :

- The target hydrazone shares a C=N bond (~1600–1630 cm⁻¹) with benzodithiazine analogs .

- Electron-withdrawing groups (Cl, SO₂, CN) in related compounds increase thermal stability (high melting points >300°C) .

- Substituted benzaldehydes (e.g., 2,4-dihydroxy) introduce additional functional groups (OH), altering solubility and hydrogen-bonding interactions .

Chemical Reactivity and Catalytic Behavior

Table 2: Reactivity Comparisons

Key Observations :

Q & A

Q. What are the optimal synthetic routes for preparing 2-chlorobenzaldehyde (7-benzyl-1,3-dimethylpurine)hydrazone?

The synthesis typically involves a condensation reaction between 2-chlorobenzaldehyde and 7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine. Key parameters include:

- Solvent selection : Polar protic solvents like ethanol or methanol are preferred to stabilize intermediates and enhance reaction efficiency.

- Temperature control : Reactions are conducted under reflux (60–80°C) to ensure complete imine bond formation while avoiding decomposition.

- pH optimization : Mildly acidic conditions (pH 4–6) accelerate hydrazone formation via protonation of the aldehyde carbonyl group .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm hydrazone formation (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of N–H signals at 8–9 ppm).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 449.5).

- HPLC with derivatization : Hydrazine-based reagents (e.g., dansylhydrazine) enhance detection sensitivity for trace impurities .

- X-ray crystallography : Resolves stereochemistry and confirms the Z/E configuration of the hydrazone bond .

Advanced Research Questions

Q. How do substituent modifications on the purine or benzaldehyde moieties influence biological activity?

Comparative studies of analogs (e.g., 7-(2-chlorobenzyl)-8-(hexylamino)-3-methylpurine) reveal:

- Chlorine position : The 2-chloro group on benzaldehyde enhances lipophilicity, improving membrane permeability in cellular assays.

- Benzyl substitution : 7-Benzyl groups on the purine core stabilize interactions with hydrophobic enzyme pockets (e.g., kinase binding sites).

- Methyl groups : 1,3-Dimethyl substituents reduce metabolic degradation by inhibiting CYP450 oxidation .

Methodological approach : Synthesize analogs via regioselective alkylation, then evaluate IC50 values in enzyme inhibition assays (e.g., kinase profiling).

Q. What experimental strategies can resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Cell line variability : Use isogenic cell lines or primary cultures to control genetic background effects.

- Assay conditions : Standardize redox conditions (e.g., avoid DMSO concentrations >0.1% to prevent artificial antioxidant activity).

- Data validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Models binding poses in ATP-binding pockets (e.g., using AutoDock Vina with PDB: 3F81).

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or nucleophilic susceptibility.

- MD simulations : Assess stability of hydrazone-enzyme complexes over 100-ns trajectories to identify critical hydrogen bonds .

Q. What are emerging research directions for this compound in medicinal chemistry?

- Targeted protein degradation : Conjugation with E3 ligase ligands (e.g., PROTAC design) to explore ubiquitination pathways.

- Dual-action hybrids : Link to NSAID moieties (e.g., ibuprofen) for combined anti-inflammatory and antiproliferative effects.

- Metallodrug complexes : Coordinate with transition metals (e.g., Cu²⁺) to enhance DNA intercalation or ROS generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.